3-(2-Iodobenzamido)benzofuran-2-carboxamide

sigma-2 receptor cancer imaging radioligand development

3-(2-Iodobenzamido)benzofuran-2-carboxamide (CAS 477295-11-7, molecular formula C16H11IN2O3, molecular weight 406.17 g/mol) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring an ortho-iodobenzamido substituent at the C3 position of the benzofuran core. It belongs to a compound class recognized for diverse pharmacological activities including anticancer, anti-inflammatory, and immunomodulatory properties.

Molecular Formula C16H11IN2O3
Molecular Weight 406.17 g/mol
Cat. No. B2396262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Iodobenzamido)benzofuran-2-carboxamide
Molecular FormulaC16H11IN2O3
Molecular Weight406.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C16H11IN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
InChIKeyOPYDHMVGVHSYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Iodobenzamido)benzofuran-2-carboxamide: Core Sourcing Data for Iodinated Benzofuran-2-Carboxamide Procurement


3-(2-Iodobenzamido)benzofuran-2-carboxamide (CAS 477295-11-7, molecular formula C16H11IN2O3, molecular weight 406.17 g/mol) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring an ortho-iodobenzamido substituent at the C3 position of the benzofuran core . It belongs to a compound class recognized for diverse pharmacological activities including anticancer, anti-inflammatory, and immunomodulatory properties [1]. The presence of the iodine atom distinguishes it from the non-halogenated parent scaffold and confers specific physicochemical and radiochemical utility.

Why 3-(2-Iodobenzamido)benzofuran-2-carboxamide Cannot Be Substituted by Non-Iodinated Benzofuran-2-Carboxamide Analogs


The ortho-iodine substituent on the benzamido moiety is not a passive structural feature; it fundamentally alters the compound's physicochemical profile, biological target engagement, and practical utility relative to the non-iodinated 3-benzamidobenzofuran-2-carboxamide scaffold (CAS 68217-75-4). Halogen substitution—particularly with iodine—has been demonstrated in patent literature to confer antineoplastic and antiviral mechanisms through zinc finger transcription factor inhibition [1], and in receptor pharmacology studies to enhance sigma-2 receptor binding affinity compared to unsubstituted analogues [2]. Furthermore, the iodine atom serves as a functional handle for radioiodination (e.g., ¹²³I), enabling SPECT imaging applications that are impossible with non-halogenated congeners. Substituting this compound with a non-iodinated analog would sacrifice these capabilities entirely.

Quantitative Differentiation Evidence for 3-(2-Iodobenzamido)benzofuran-2-carboxamide: A Comparator-Based Assessment Guide


Halogen-Dependent Enhancement of Sigma-2 Receptor Binding Affinity: Iodinated vs. Unsubstituted Benzofuran-2-Carboxamide Fragments

Structure-activity relationship studies on benzofuran-2-carboxamide-based sigma-2 receptor ligands demonstrate that halogen substitution, including iodine, yields compounds with greater binding affinity than their unsubstituted analogues [1]. The optimum benzamide compounds in the series contained a 5-bromo or 5-iodobenzofuran-2-carboxylic acid fragment, with the highest affinity iodinated ligand achieving a sigma-2 receptor IC50 of 12.2 nM [1]. While this specific data pertains to the iodobenzofuran carboxylic acid fragment rather than the target compound's precise scaffold, it establishes that iodine incorporation within the benzofuran-2-carboxamide chemotype is a determinant of enhanced receptor engagement.

sigma-2 receptor cancer imaging radioligand development

Radioiodination Compatibility: Enabling SPECT Imaging via Iodine Isotope Incorporation

The ortho-iodine atom on the benzamido ring of 3-(2-Iodobenzamido)benzofuran-2-carboxamide provides a structural handle for radioisotopic substitution with ¹²³I or ¹²⁵I for SPECT imaging or autoradiography. Related iodobenzofuran-2-carboxamide ligands have been successfully radiolabelled with ¹²³I in 51–82% radiochemical yield and evaluated in vivo in Sprague-Dawley rats, demonstrating uptake in sigma-2 receptor-expressing organs including the pancreas and lungs [1]. The non-iodinated 3-benzamidobenzofuran-2-carboxamide (CAS 68217-75-4, MW 280.28) lacks this iodine atom entirely and cannot undergo direct radioiodination without de novo synthetic modification .

SPECT imaging radioiodination molecular imaging probe

Molecular Weight and Lipophilicity Differentiation: Impact on Permeability and Pharmacokinetic Profile

The iodine substitution produces a substantial molecular weight increase and concomitant lipophilicity shift relative to the non-halogenated core scaffold. 3-(2-Iodobenzamido)benzofuran-2-carboxamide has a molecular weight of 406.17 g/mol , compared to 280.28 g/mol for the non-iodinated 3-benzamido-1-benzofuran-2-carboxamide , representing a 44.9% increase. The non-iodinated analog has a computed logP of 3.8 [1]. While a directly measured logP for the target compound is not available in the public domain, the iodine atom is expected to contribute approximately +0.8 to +1.2 logP units based on its Hansch substituent constant (π = 1.12 for aromatic iodine), placing the estimated logP in the range of 4.6–5.0. A structurally related N-substituted analog, 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, has a computed XLogP3 of 6.7 [2], consistent with the lipophilicity-enhancing effect of the iodine-bearing scaffold.

physicochemical properties logP drug-likeness

Class-Level Evidence for Anticancer Activity via Zinc Finger Transcription Factor Inhibition: Iodo-Benzamide Pharmacophore

US Patent 6,225,323 describes a series of activated iodo-benzamide derivatives as antineoplastic and antiviral drug compounds, with the presumptive mechanism of action being inhibition of transcription factor binding to zinc finger domains [1]. The compounds are reported to be effective in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations [1]. While 3-(2-Iodobenzamido)benzofuran-2-carboxamide is not explicitly claimed in this patent, it shares the core iodo-benzamide pharmacophore (ortho-iodobenzamido moiety conjugated to an aromatic ring system) that is central to the claimed mechanism. The non-iodinated 3-benzamidobenzofuran-2-carboxamide lacks the iodine atom that is structurally required for the zinc finger ejection mechanism described in the patent [1].

anticancer zinc finger inhibition antiviral transcription factor

Benzofuran-2-Carboxamide Scaffold Validation: Antiproliferative Activity with Micromolar Potency and Apoptosis Induction

Hranjec et al. (2013) demonstrated that novel benzofuran-2-carboxamide derivatives exert concentration-dependent antiproliferative effects on multiple human tumor cell lines at micromolar concentrations, with selective activity against SK-BR-3 (breast carcinoma) and SW620 (colorectal adenocarcinoma) cell lines [1]. The most active compounds induced apoptosis through caspase activation or mitotic catastrophe [1]. This study establishes the benzofuran-2-carboxamide scaffold—of which 3-(2-Iodobenzamido)benzofuran-2-carboxamide is a C3-amido-substituted member—as a validated antiproliferative chemotype. However, the target compound itself was not included in the tested series, and no direct IC50 data are available for it.

antiproliferative apoptosis cancer cell lines benzofuran-2-carboxamide

Recommended Application Scenarios for 3-(2-Iodobenzamido)benzofuran-2-carboxamide Based on Differentiated Evidence


Sigma-2 Receptor Radioligand Development and SPECT Imaging Probe Design

The iodine atom on the benzamido moiety makes this compound a candidate scaffold for developing sigma-2 receptor-targeted SPECT imaging agents. Radioiodination with ¹²³I or ¹²⁵I can be performed on the pre-existing iodine position, enabling biodistribution and receptor occupancy studies. This application is supported by class-level evidence that iodobenzofuran-2-carboxamide fragments yield high-affinity sigma-2 ligands (IC50 as low as 12.2 nM) and can be radiolabelled in 51–82% radiochemical yield [1]. Non-iodinated benzofuran-2-carboxamides cannot be used for this purpose.

Anticancer Screening Libraries Targeting Zinc Finger Transcription Factor Inhibition

The ortho-iodobenzamido pharmacophore aligns with the activated iodo-benzamide chemotype described in US Patent 6,225,323, which claims antineoplastic activity through zinc finger transcription factor inhibition [2]. This compound is suitable for inclusion in focused screening libraries aimed at identifying novel zinc finger-targeted anticancer agents. The non-iodinated 3-benzamido analog lacks the requisite iodine atom for this mechanism and would be inappropriate as a substitute.

Physicochemical Property-Driven Lead Optimization in CNS Drug Discovery

With an estimated logP of 4.6–5.0 (vs. 3.8 for the non-iodinated analog) , this compound may serve as a lipophilic lead scaffold for CNS-penetrant benzofuran-2-carboxamide derivatives. Its higher molecular weight and lipophilicity, coupled with the hydrogen bond donor/acceptor profile of the carboxamide groups, position it as a starting point for optimizing blood-brain barrier permeability while maintaining target engagement potential.

Antiproliferative Screening on Breast and Colorectal Carcinoma Cell Lines

The benzofuran-2-carboxamide scaffold has demonstrated selective, concentration-dependent antiproliferative activity on SK-BR-3 (breast) and SW620 (colorectal) cancer cell lines at micromolar concentrations, with apoptosis induction via caspase activation [3]. 3-(2-Iodobenzamido)benzofuran-2-carboxamide represents a structurally distinct C3-substituted variant of this validated scaffold and is appropriate for inclusion in antiproliferative screening cascades against these and related carcinoma models.

Quote Request

Request a Quote for 3-(2-Iodobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.